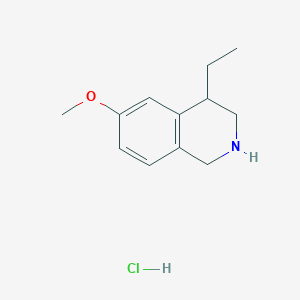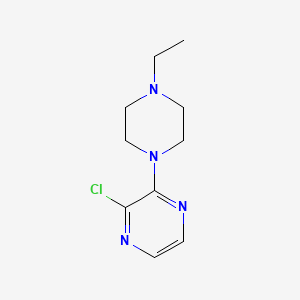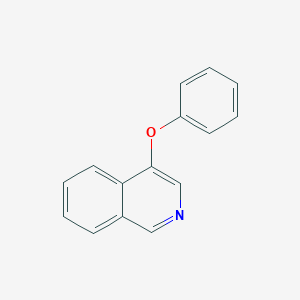
4-Phenoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds Isoquinolines are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyisoquinoline typically involves the reaction of isoquinoline derivatives with phenol or its derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives. The phenoxy group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as benzylamine and phenol. The process often includes steps like cyclization, substitution, and purification to achieve high yields and purity.
化学反応の分析
Types of Reactions: 4-Phenoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.
科学的研究の応用
4-Phenoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and enzyme functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Phenoxyisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling and proliferation.
類似化合物との比較
Isoquinoline: The parent compound, which lacks the phenoxy group.
Quinoline: A structurally related compound with a nitrogen atom at a different position.
Phenylisoquinoline: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness: 4-Phenoxyisoquinoline is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of new molecules with specific biological activities.
特性
CAS番号 |
62215-36-5 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
4-phenoxyisoquinoline |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H |
InChIキー |
ABPWRDLLVWFFBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


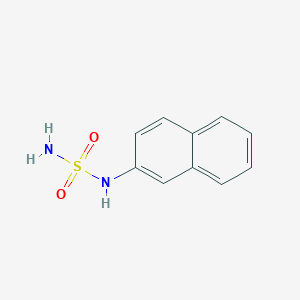
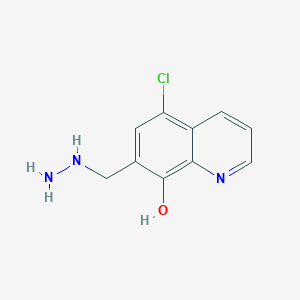
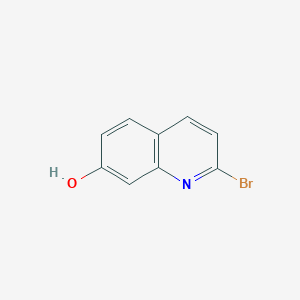
![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)

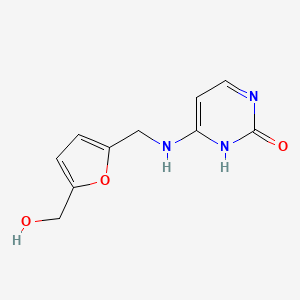

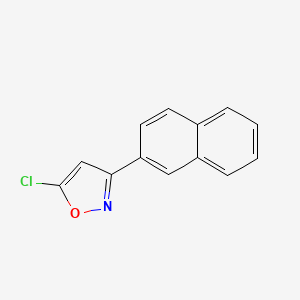
![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
